![molecular formula C10H8N2O B3331819 N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine CAS No. 85902-42-7](/img/structure/B3331819.png)
N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antibacterial and anticancer activities.
Imidazole derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness
N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine stands out due to its unique propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Biological Activity
N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₇N₃O and features a benzo[d]oxazole ring fused to an amine group with a prop-2-yn-1-yl substituent. Its structure is instrumental in its biological activity, particularly in enzyme inhibition and antimicrobial properties.
The compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : this compound has been identified as an inhibitor of the mTOR pathway, which plays a crucial role in regulating cell growth and metabolism. This inhibition can lead to reduced proliferation of cancer cells and may enhance the effectiveness of existing cancer therapies.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial and antifungal properties. Its interaction with specific protein kinases involved in cellular signaling pathways could explain its efficacy against various pathogens.
- Binding Affinity : Interaction studies suggest that this compound binds to various biological targets, modulating their activity and leading to diverse biological effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target | Effect | Reference |
---|---|---|---|
Enzyme Inhibition | mTOR | Inhibition of cell growth | |
Antibacterial | Various Gram-positive bacteria | Significant antibacterial activity | |
Antifungal | Candida spp. | Moderate antifungal properties | |
Binding Affinity | Protein Kinases | Modulation of signaling pathways |
Study 1: Anticancer Activity
In a study examining the anticancer potential of this compound, researchers found that it effectively inhibited the growth of several cancer cell lines by targeting the mTOR pathway. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Properties
IUPAC Name |
N-prop-2-ynyl-1,3-benzoxazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h1,3-6H,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKUMFCKLGKQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85902-42-7 | |
Record name | 2-Benzoxazolamine, N-2-propyn-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085902427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 85902-42-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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